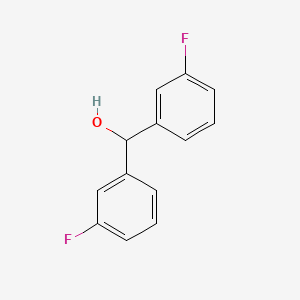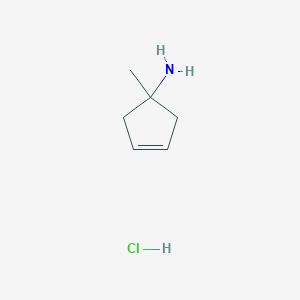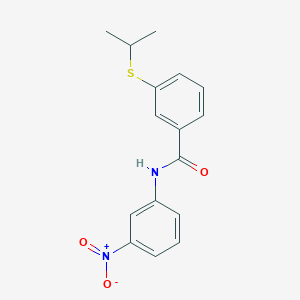
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the Hantzsch tetrazole synthesis , which involves the reaction of a nitrile with sodium azide in the presence of a strong acid. The cyclohexyl group can be introduced through subsequent reactions involving cyclohexylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for industrial applications.
化学反应分析
Types of Reactions: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The difluorobenzamide moiety can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can be performed on the tetrazole ring to yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Hydrazine derivatives
Substitution: Various substituted benzamides
科学研究应用
Chemistry: This compound is used in the synthesis of more complex molecules, serving as a building block in organic synthesis. Biology: Medicine: The compound's structural similarity to certain pharmaceuticals suggests potential use in drug design and development, particularly in the field of anti-inflammatory and analgesic medications. Industry: Its unique chemical properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.
作用机制
The mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
相似化合物的比较
Imatinib: A well-known anticancer drug that also contains a tetrazole ring.
Tetrazole derivatives: Various other tetrazole derivatives used in pharmaceuticals and materials science.
Uniqueness: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide stands out due to its specific combination of the cyclohexyl group and the difluorobenzamide moiety, which may confer unique chemical and biological properties compared to other tetrazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c16-12-7-6-10(8-13(12)17)15(23)18-9-14-19-20-21-22(14)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLNRJCTSJSJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B2930035.png)



![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2930042.png)
![3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2930043.png)
![2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2930044.png)
![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2930046.png)
![3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2930048.png)
![(1-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)pyrrolidin-2-yl)methanol](/img/structure/B2930052.png)

![N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2930055.png)
![2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzamide](/img/structure/B2930057.png)
